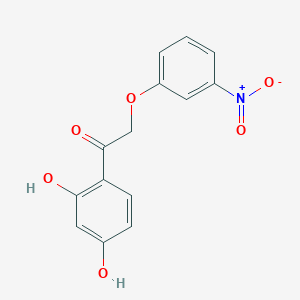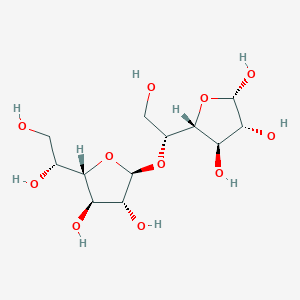![molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5](/img/structure/B162923.png)
5-Trifluoromethylbenzo[b]thiophene
Vue d'ensemble
Description
5-Trifluoromethylbenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a trifluoromethyl group attached at the 5-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H5F3S, and it has a molecular weight of 202.196 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylbenzo[b]thiophene typically involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. The starting trifluoroacetophenones are prepared from fluorobenzenes and ethyl trifluoroacetate . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene at room temperature, followed by the addition of ethanolamine to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Trifluoromethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Applications De Recherche Scientifique
5-Trifluoromethylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-Trifluoromethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluorobenzo[b]thiophene
- 5-Chlorobenzo[b]thiophene
- 5-Bromobenzo[b]thiophene
Uniqueness
5-Trifluoromethylbenzo[b]thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its halogenated analogs .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLMZARIOJWWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471710 | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132896-18-5 | |
| Record name | 5-(Trifluoromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of the geometric isomers in the context of this research?
A1: The research focuses on two geometric isomers of the studied compound, denoted as E and Z isomers. These isomers possess distinct spatial arrangements of their atoms, potentially leading to differences in their pharmacological properties. The study demonstrates that these isomers exhibit stereoselective disposition [], meaning they are handled differently by the body. Specifically, the E isomer is eliminated faster than the Z isomer in dogs. This finding highlights the importance of understanding isomer-specific behavior in drug development, as different isomers may have varying efficacy, safety, and pharmacokinetic profiles.
Q2: What analytical challenges were addressed in this research, and how were they overcome?
A2: The researchers developed a highly sensitive and specific high-performance liquid chromatography (HPLC) assay coupled with electrochemical (EC) detection to quantify the E and Z isomers in biological samples. This method was necessary due to the strong light absorption of both isomers, which causes photoisomerization [] – the conversion of one isomer into the other upon light exposure. This phenomenon could confound analysis and lead to inaccurate results. By developing and validating this specialized HPLC-EC method, the researchers ensured accurate measurement of individual isomers, allowing for a clearer understanding of their respective pharmacokinetic profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)
![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)




